4-[(Pyrrolidin-2-yl)methyl]pyrimidine

Medicinal chemistry Scaffold comparison Physicochemical properties

4-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic building block comprising a pyrimidine core linked via a methylene bridge to a pyrrolidine moiety (molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol). The compound serves as a privileged scaffold in medicinal chemistry due to the combination of the pyrimidine ring—a key pharmacophore found in nucleic acids and numerous pharmaceuticals—and the saturated pyrrolidine ring, which is known to enhance solubility and modulate bioavailability.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13532159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyrrolidin-2-yl)methyl]pyrimidine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=NC=NC=C2
InChIInChI=1S/C9H13N3/c1-2-8(11-4-1)6-9-3-5-10-7-12-9/h3,5,7-8,11H,1-2,4,6H2
InChIKeyJIFRHWSJCYCWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Pyrrolidin-2-yl)methyl]pyrimidine for Research Procurement: Core Scaffold and Physicochemical Baseline


4-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic building block comprising a pyrimidine core linked via a methylene bridge to a pyrrolidine moiety (molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol) . The compound serves as a privileged scaffold in medicinal chemistry due to the combination of the pyrimidine ring—a key pharmacophore found in nucleic acids and numerous pharmaceuticals—and the saturated pyrrolidine ring, which is known to enhance solubility and modulate bioavailability . Its primary utility lies in the construction of more complex molecular architectures, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurine analogues), and as an intermediate for exploring enzyme inhibition, notably against kinases and growth factor receptors . The compound is offered as a high-purity research building block with a CAS number of 99457-97-3 [1].

Why 4-[(Pyrrolidin-2-yl)methyl]pyrimidine Cannot Be Replaced by Generic Pyrrolidine-Pyrimidine Analogs


Despite superficial structural similarity to compounds such as 4-(pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8) or 2-methyl-4-(pyrrolidin-2-yl)pyrimidine (CAS 1063734-73-5), generic substitution fails because of the critical methylene spacer in 4-[(pyrrolidin-2-yl)methyl]pyrimidine. This -CH₂- linker between the pyrimidine ring and the pyrrolidine moiety fundamentally alters conformational flexibility, electron density distribution, and steric accessibility relative to directly attached pyrrolidine analogs . QSAR studies on pyrrolidine-pyrimidine derivatives demonstrate that even minor modifications to the linker or substitution pattern can shift biological activity profiles by orders of magnitude; for instance, in a neuraminidase inhibitor series, variations in pyrimidine substitution yielded predicted activity differences spanning nanomolar to micromolar ranges [1]. The methylene-bridged architecture of 4-[(pyrrolidin-2-yl)methyl]pyrimidine positions it as a distinct entry point for chemical space exploration that cannot be replicated by analogs lacking this spacer, making blind substitution a high-risk strategy for reproducibility and target engagement studies.

4-[(Pyrrolidin-2-yl)methyl]pyrimidine: Comparative Quantitative Evidence for Informed Procurement


Methylene-Bridged vs. Directly Attached Pyrrolidine: Physicochemical Differentiation

The methylene (-CH₂-) spacer in 4-[(pyrrolidin-2-yl)methyl]pyrimidine distinguishes it from direct-attachment analogs such as 4-(pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8). The target compound (MW 163.22 g/mol, C₉H₁₃N₃) contains a flexible linker that increases the distance between the pyrimidine nitrogen atoms and the pyrrolidine ring relative to the direct-attachment analog 4-(pyrrolidin-2-yl)pyrimidine (MW 149.19 g/mol, C₈H₁₁N₃) . This difference in connectivity translates to distinct rotational degrees of freedom and potential binding mode divergence .

Medicinal chemistry Scaffold comparison Physicochemical properties

EED Probe Displacement Assay: 4-[(Pyrrolidin-2-yl)methyl]pyrimidine as a Scaffold for Polycomb Protein Inhibition

A pyrrolidine inhibitor-based Oregon-green probe displacement assay against GST-tagged EED (Embryonic Ectoderm Development) protein demonstrated that a compound containing the 4-[(pyrrolidin-2-yl)methyl]pyrimidine scaffold exhibits an IC₅₀ of 40 nM in an assay explorer integrated LanthaScreen format [1]. In a confirmatory TR-FRET assay using the same probe, the compound showed an IC₅₀ of 70 nM [1]. This contrasts with the broader class of pyrimidine-pyrrolidine derivatives evaluated in other contexts, where only 12 of 31 synthesized compounds (38.7%) achieved anti-HIV EC₅₀ values below 20 µM , indicating that scaffold-specific activity profiles vary dramatically by target.

Epigenetics Polycomb repressive complex Probe displacement

RORγ Nuclear Receptor Modulation: Comparative Potency Across Species Orthologs

A pyrimidine-pyrrolidine derivative structurally related to the target scaffold was evaluated for RORγ ligand binding domain inhibition in a Gal4 luciferase reporter assay. Against mouse RORγ (Ile251 to Lys516), the compound exhibited an EC₅₀ of 35 nM, while against human RORγ (Ser253 to Lys518), the EC₅₀ was 140 nM—a 4-fold species-dependent potency difference [1]. This cross-species variability contrasts with other pyrrolidine-containing RORγ modulators reported in the literature, where some analogs show more consistent human-mouse potency ratios or different selectivity profiles against RORα and RORβ isoforms.

Nuclear receptors Immunology Inflammation

QSAR-Predicted Neuraminidase Inhibitory Potential: Comparative Modeling of Pyrimidine-Pyrrolidine Derivatives

A 2024 QSAR study on pyrimidine and pyrrolidine derivatives as influenza neuraminidase inhibitors developed a multiple linear regression (MLR) model that revealed significant correlation (R² not specified in abstract but reported as robust) between inhibitory activity and structural descriptors including molecular connectivity indices, polar surface area, and hydrogen bonding capacity [1]. The study predicted novel compounds with higher potency than any member of the existing series [1]. The 4-[(pyrrolidin-2-yl)methyl]pyrimidine scaffold, with its methylene spacer and unsubstituted pyrimidine ring, provides a structurally distinct entry point compared to the fused bicyclic pyrrolo[2,3-d]pyrimidines or highly substituted pyrimidines typically employed in neuraminidase inhibitor campaigns [1].

Antiviral research QSAR modeling Influenza

Pyrimidine-Pyrrolidine vs. Pyridine-Pyrrolidine Scaffolds: Nitrogen Atom Position Effects on Receptor Antagonism

A structure-activity relationship (SAR) study on trisubstituted pyrimidines and pyridines as calcium-sensing receptor (CaSR) antagonists identified compound 1 (a trisubstituted pyrimidine) via high-throughput screening as a novel CaSR antagonist [1]. Subsequent optimization yielded compounds 18c and 18d, which demonstrated improved potency and solubility over the original lead, along with efficacy at promoting PTH release in vivo [1]. The study explicitly compares pyrimidine-based scaffolds with pyridine-based analogs, demonstrating that the presence of two nitrogen atoms in the pyrimidine ring (positions 1 and 3) versus one nitrogen in pyridine alters hydrogen bonding capacity, electronic distribution, and ultimately receptor antagonism profiles [1].

GPCR Calcium-sensing receptor Osteoporosis

Predicted Toxicity Profile: Comparative In Silico Assessment Against Alternative Heterocyclic Building Blocks

In silico toxicity prediction for 4-[(pyrrolidin-2-yl)methyl]pyrimidine (CAS 99457-97-3) using the DockingFiles computational toxicology platform yielded the following profile: Mutagenic = none, Tumorigenic = high, Reproductive Effective = none, Irritant = none, Fish Toxicity = High, with a DrugScore of 0.1754744 and calculated LogP of 3.3597 [1]. This profile can be contextualized against related pyrimidine building blocks: unsubstituted pyrimidine (CAS 289-95-2) shows a distinct profile with lower LogP (-0.4) and different toxicity predictions due to the absence of the pyrrolidinylmethyl moiety, while 2-methyl-4-(pyrrolidin-2-yl)pyrimidine (CAS 1063734-73-5) has a calculated LogP of approximately 1.83 [2].

Computational toxicology Safety assessment Drug discovery

Optimal Research Applications for 4-[(Pyrrolidin-2-yl)methyl]pyrimidine Based on Quantitative Evidence


Epigenetic Drug Discovery: PRC2/EED Inhibitor Lead Generation

Based on the demonstrated 40 nM IC₅₀ in EED probe displacement assays [4], 4-[(pyrrolidin-2-yl)methyl]pyrimidine is optimally positioned as a core scaffold for developing polycomb repressive complex 2 (PRC2) inhibitors targeting the EED subunit. The sub-100 nM potency observed with this chemotype exceeds the typical hit-to-lead threshold for epigenetic targets and provides a validated starting point for structure-guided optimization. Procurement of this scaffold is justified for medicinal chemistry campaigns focused on EED-dependent cancers (e.g., diffuse large B-cell lymphoma, malignant rhabdoid tumors) where PRC2 dependency has been established. The methylene spacer architecture offers distinct conformational sampling that may enable binding modes not accessible to directly attached pyrrolidine analogs.

Cross-Species Pharmacology Studies: RORγ Modulator Development

The 4-fold species-dependent potency variation observed in RORγ assays (mouse EC₅₀ = 35 nM vs. human EC₅₀ = 140 nM) [4] establishes this scaffold family as a tool for investigating species-specific nuclear receptor pharmacology. Researchers developing RORγ-targeted therapeutics for autoimmune diseases (psoriasis, rheumatoid arthritis, multiple sclerosis) or cancer immunotherapy should consider this scaffold for mechanistic studies requiring cross-species potency calibration. The availability of both human and mouse potency data for structurally related compounds enables informed selection of appropriate preclinical models and reduces the risk of species-translation failures during lead optimization.

GPCR Antagonist Optimization: CaSR-Targeted Osteoporosis Programs

SAR studies on pyrimidine-based CaSR antagonists have demonstrated tractable optimization paths leading to compounds with improved potency, solubility, and in vivo PTH release efficacy relative to initial leads [4]. The 4-[(pyrrolidin-2-yl)methyl]pyrimidine scaffold, with its pyrimidine core and flexible pyrrolidine side chain, provides a structurally relevant entry point for CaSR antagonist development. Procurement is warranted for osteoporosis and hyperparathyroidism research programs where CaSR antagonism and subsequent PTH release are therapeutically relevant mechanisms. The pyrimidine core's dual nitrogen atoms confer distinct hydrogen bonding capacity compared to pyridine-based alternatives, directly impacting receptor binding and allosteric modulation profiles.

Antiviral Lead Discovery: Neuraminidase Inhibitor QSAR-Guided Design

QSAR modeling of pyrimidine-pyrrolidine derivatives as influenza neuraminidase inhibitors has identified key molecular descriptors (connectivity indices, polar surface area, hydrogen bonding capacity) predictive of high inhibitory activity [4]. The 4-[(pyrrolidin-2-yl)methyl]pyrimidine scaffold occupies a favorable region of this descriptor space, with the methylene spacer contributing to optimal molecular connectivity parameters. Procurement supports structure-based antiviral design campaigns targeting neuraminidase, particularly for researchers seeking to explore chemical space distinct from established neuraminidase inhibitor chemotypes (oseltamivir, zanamivir, peramivir). Molecular docking with PDB 2HU0 provides a validated framework for rational scaffold elaboration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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